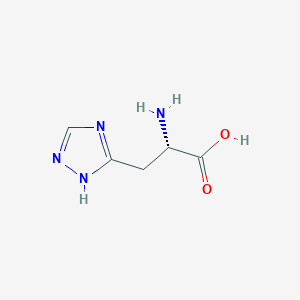
(2S)-2-azanyl-3-(4H-1,2,4-triazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-azanyl-3-(4H-1,2,4-triazol-3-yl)propanoic acid is a compound that features both an amino group and a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azanyl-3-(4H-1,2,4-triazol-3-yl)propanoic acid typically involves the formation of the triazole ring through a cycloaddition reactionThis reaction is often catalyzed by copper(I) to yield the triazole ring efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction.
化学反应分析
Types of Reactions
(2S)-2-azanyl-3-(4H-1,2,4-triazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, dihydrotriazoles from reduction, and various substituted triazoles from substitution reactions.
科学研究应用
(2S)-2-azanyl-3-(4H-1,2,4-triazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe due to the presence of the triazole ring, which can interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2S)-2-azanyl-3-(4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A simpler triazole compound that shares the triazole ring structure but lacks the amino and propanoic acid groups.
2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with a different triazine ring structure but similar nitrogen content and potential for biological activity.
Uniqueness
(2S)-2-azanyl-3-(4H-1,2,4-triazol-3-yl)propanoic acid is unique due to the combination of the triazole ring and the amino acid moiety, which provides a versatile scaffold for chemical modifications and potential applications in various fields. The presence of both functional groups allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
属性
分子式 |
C5H8N4O2 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9)/t3-/m0/s1 |
InChI 键 |
CAPORZWUTKSILW-VKHMYHEASA-N |
手性 SMILES |
C1=NNC(=N1)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=NNC(=N1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


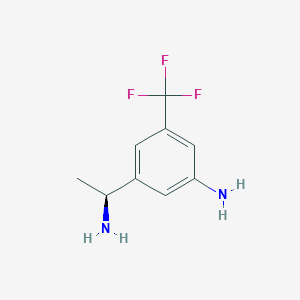

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone](/img/structure/B11753213.png)
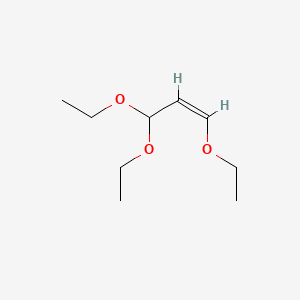


![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one](/img/structure/B11753237.png)
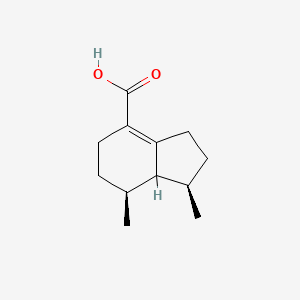
![1-(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B11753243.png)
![1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11753265.png)
![tert-butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B11753276.png)
![(1R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B11753280.png)
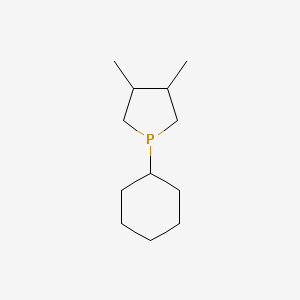
![4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B11753289.png)
